Chlorophosphonazo mN

CAS No.:

Cat. No.: VC16518726

Molecular Formula: C22H15ClN5O13PS2

Molecular Weight: 687.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H15ClN5O13PS2 |

|---|---|

| Molecular Weight | 687.9 g/mol |

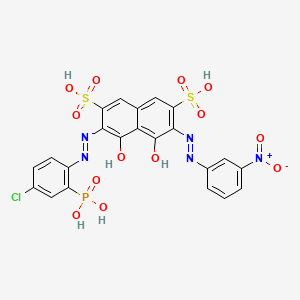

| IUPAC Name | 3-[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxy-6-[(3-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |

| Standard InChI | InChI=1S/C22H15ClN5O13PS2/c23-11-4-5-14(15(8-11)42(33,34)35)25-27-20-17(44(39,40)41)7-10-6-16(43(36,37)38)19(21(29)18(10)22(20)30)26-24-12-2-1-3-13(9-12)28(31)32/h1-9,29-30H,(H2,33,34,35)(H,36,37,38)(H,39,40,41) |

| Standard InChI Key | JHDMBEUSKOWOOM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=C(C=C3C=C(C(=C(C3=C2O)O)N=NC4=C(C=C(C=C4)Cl)P(=O)(O)O)S(=O)(=O)O)S(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Chlorophosphonazo mN, systematically named 2,7-Naphthalenedisulfonic acid, 3-[2-(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxy-6-[2-(3-nitrophenyl)diazenyl]-, has the molecular formula C₂₂H₁₅ClN₅O₁₃PS₂ and a molecular weight of 687.94 g/mol . Its structure integrates two diazenyl groups (–N=N–), which facilitate coordination with metal ions, alongside sulfonic acid (–SO₃H), phosphonic acid (–PO₃H₂), and nitro (–NO₂) substituents. These groups enhance solubility in aqueous media and selectivity for specific cations.

Table 1: Key Chemical Properties of Chlorophosphonazo mN

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 77350-04-0 | |

| Molecular Formula | C₂₂H₁₅ClN₅O₁₃PS₂ | |

| Molecular Weight | 687.94 g/mol | |

| Predicted Density | 1.98 ± 0.1 g/cm³ | |

| Predicted pKa | -1.04 ± 0.40 |

The compound’s low predicted pKa suggests strong acidic characteristics, likely attributable to its sulfonic and phosphonic acid groups . Its density, higher than water, aligns with its aromatic naphthalene backbone .

Analytical Applications

Chlorophosphonazo mN’s primary utility lies in spectrophotometric metal ion detection, leveraging its ability to form colored complexes. Although direct studies on its use are sparse, analogous compounds like Chlorophosphonazo III are well-documented for uranium(VI) determination at 672 nm . Key inferred applications include:

-

Uranium Quantification: Formation of stable complexes with U(VI) in acidic media, enabling trace analysis in geological samples .

-

Selectivity Enhancement: The nitro and phosphono groups may improve specificity for heavy metals over alkaline earth ions .

Table 2: Comparative Analysis of Chlorophosphonazo Variants

| Compound | CAS Number | Key Functional Groups | Primary Application |

|---|---|---|---|

| Chlorophosphonazo mN | 77350-04-0 | –NO₂, –PO₃H₂, –SO₃H | Metal ion chelation (inferred) |

| Chlorophosphonazo I | 1938-82-5 | –Cl, –PO₃H₂, –SO₃H | Rare earth metal detection |

| Chlorophosphonazo III | 1910-25-4 | –PO₃H₂, –SO₃H | Uranium/thorium analysis |

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| American Custom Chemicals Corp. | 95% | 5 mg | 503.68 |

| Maya High Purity Chemicals | N/A | Custom | Inquire |

Future Research Directions

-

Application Studies: Empirical validation of its efficacy in uranium or rare earth element detection.

-

Structural Optimization: Modifying substituents to enhance selectivity for emerging contaminants.

-

Toxicological Profiling: Acute and chronic toxicity assessments to inform safety guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume